![molecular formula C19H15ClN4O3S B2371259 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide CAS No. 450340-89-3](/img/structure/B2371259.png)
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . A huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis
Pyrazoles and their derivatives are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .Scientific Research Applications
- Anti-Microbial Properties : DHPPs have demonstrated antimicrobial effects, making them promising candidates for combating bacterial and fungal infections .
- Anti-Inflammatory Activity : Some DHPP derivatives exhibit anti-inflammatory properties, which could be valuable in treating inflammatory diseases .
- Anti-Cancer Potential : Certain DHPPs have shown anti-cancer activity, making them interesting targets for further investigation .
- Kinase Inhibition : Researchers have explored DHPPs as kinase inhibitors, potentially impacting cell signaling pathways .
Leishmaniasis Treatment
Leishmaniasis, caused by protozoan parasites of the genus Leishmania, is a neglected tropical disease. Compound 13, a derivative of our compound of interest, has demonstrated potent in vitro antipromastigote activity. Molecular simulations suggest that it interacts favorably with the LmPTR1 pocket, making it a potential candidate for leishmaniasis treatment .
Tuberculosis Therapy
Although not yet specifically investigated for tuberculosis (TB), our compound’s structural features make it interesting for further exploration. Researchers have designed and evaluated related benzamide derivatives for anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
P-glycoprotein Modulation
Pyrano[2,3-c]pyrazole derivatives have been studied for their effects on P-glycoprotein, a membrane transporter involved in drug efflux. Understanding their interactions with P-glycoprotein can inform drug development and overcome multidrug resistance .
Synthetic Methodology
The synthesis of dihydropyrano[2,3-c]pyrazoles using nano-eggshell/Ti(IV) as a catalyst highlights an efficient and environmentally friendly approach. This four-component reaction involves aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions. The mild reaction conditions, short times, high yields, and reusability of the catalyst make this method attractive .
Future Directions
Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, it’s expected that more research will be conducted to study its skeleton chemically and biologically .
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3S/c1-11-14(6-3-7-17(11)24(26)27)19(25)21-18-15-9-28-10-16(15)22-23(18)13-5-2-4-12(20)8-13/h2-8H,9-10H2,1H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWHGZFTEXQJEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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